Antibacterial Potency of β3,3-Pip Scaffold Against Resistant Strains
Derivatives built on the 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) scaffold demonstrate potent antibacterial activity. Compound LAU-β3,3-Pip-PEA (3) exhibited an MIC of 0.5 μg/mL against E. coli, 8 μg/mL against MRSA, and 16 μg/mL against MDR E. coli, outperforming amoxicillin, cefpodoxime, and ten other standard antibiotics [1]. In a mouse wound infection model, compound 3 reduced S. aureus burden by 7 log CFU within 2 days and achieved full wound closure by Day 6, surpassing mupirocin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | LAU-β3,3-Pip-PEA (derivative): MIC 0.5 μg/mL (E. coli), 8 μg/mL (MRSA), 16 μg/mL (MDR E. coli) |
| Comparator Or Baseline | Amoxicillin, cefpodoxime, mupirocin (in vivo) |
| Quantified Difference | MIC values lower than comparator antibiotics; in vivo 7-log reduction in 2 days |
| Conditions | Broth microdilution assay; mouse wound infection model |
Why This Matters
Procurement of the β3,3-Pip core enables access to a privileged scaffold for developing next-generation antibacterials with demonstrated activity against multidrug-resistant strains.
- [1] Rahim, J. U., et al. (2025). Lauric acid conjugated ureido derivatives of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip): Overcoming resistance and outperforming standard antibacterials. European Journal of Medicinal Chemistry Reports, 100260. View Source
